molecular formula C12H22N4O2 B2727994 tert-butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate CAS No. 2168568-86-1

tert-butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate

Cat. No.: B2727994
CAS No.: 2168568-86-1
M. Wt: 254.334
InChI Key: KEGIILUTDVAKNF-UHFFFAOYSA-N
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Description

tert-Butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate (CAS: 2168568-86-1) is a small molecule scaffold with a molecular formula of C₁₂H₂₂N₄O₂ and a molecular weight of 254.3 g/mol . It features a central propan-2-yl core substituted with an amino group and a 1H-pyrazol-1-ylmethyl moiety, protected by a tert-butyl carbamate group. This compound is widely utilized in medicinal chemistry and organic synthesis due to its versatility as a building block for pharmacophores and intermediates . Its pyrazole ring and amino group provide hydrogen-bonding capabilities, making it valuable for designing molecules with targeted biological interactions.

Properties

IUPAC Name

tert-butyl N-(1-amino-2-methyl-3-pyrazol-1-ylpropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2/c1-11(2,3)18-10(17)15-12(4,8-13)9-16-7-5-6-14-16/h5-7H,8-9,13H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGIILUTDVAKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CN)CN1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1H-pyrazole and tert-butyl carbamate.

    Amination: The pyrazole ring is functionalized with an amino group through a nucleophilic substitution reaction.

    Protection: The amino group is protected using tert-butyl carbamate to prevent unwanted side reactions.

    Condensation: The protected amino pyrazole is then condensed with a suitable aldehyde or ketone to introduce the propan-2-yl group.

    Final Assembly: The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to maximize yield and purity. This might involve continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

The structure of tert-butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate features a tert-butyl group, an amino group, and a carbamate moiety. These components contribute to its hydrophobic character and potential biological interactions.

Research indicates that this compound exhibits various biological activities. Its structure suggests potential roles as an enzyme inhibitor or modulator in biochemical pathways. For instance, compounds similar to this carbamate have been studied for their ability to inhibit proteases, which are crucial in numerous disease processes, including viral infections.

Pharmacological Applications

The potential applications of this compound span across several areas:

  • Antiviral Agents : Given its structural similarities to known protease inhibitors, it may exhibit efficacy against viral pathogens.
  • Therapeutic Agents : The modulation of enzyme activity positions this compound as a candidate for treating diseases associated with enzyme dysregulation.

Case Study 1: Protease Inhibition

A comparative study involving dipeptide-type compounds demonstrated that certain structural modifications could significantly enhance inhibitory activity against SARS-CoV 3CL protease. The results indicated that modifications led to IC₅₀ values in the low micromolar range, suggesting that this compound may exhibit similar inhibitory effects when optimized properly.

Case Study 2: Anticancer Activity

Another study explored the anticancer properties of carbamate derivatives. It was found that certain modifications could lead to increased cytotoxicity against various cancer cell lines. The mechanism of action was hypothesized to involve the inhibition of specific enzymes involved in cell proliferation.

Synthetic Routes

The synthesis of this compound typically involves:

  • Starting Materials : Utilizing readily available amino acids or their derivatives.
  • Protection Strategies : Protecting functional groups to enhance yield and selectivity.
  • Reactions : Common reactions include hydrolysis and amination under controlled conditions to optimize product formation.

Mechanism of Action

The mechanism by which tert-butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Core Backbone and Substituents

  • Target Compound: The propan-2-yl backbone with a pyrazolylmethyl group provides a balance of rigidity and flexibility.
  • Propargyl Analog (C₁₂H₁₇N₃O₂) : Replacing the propan-2-yl group with a propargyl (alkyne) linker introduces sp-hybridized carbons, increasing reactivity for applications like click chemistry. The methylpyrazole substituent may alter electronic properties compared to the parent compound’s unsubstituted pyrazole .
  • Cyclopentyl Derivatives (C₁₀H₁₉NO₃): The cyclic structure reduces conformational flexibility, while the hydroxyl group introduces polarity, improving solubility. These derivatives are often used as chiral intermediates in asymmetric synthesis .
  • Indole-Containing Analog (C₂₅H₃₁N₅O₄) : The indole and hydrazinyl groups expand π-π stacking and hydrogen-bonding capabilities, making it suitable for targeting enzymes or receptors in CNS disorders .

Molecular Weight and Pharmacokinetics

  • The target compound (254.3 g/mol) falls within the ideal range for small-molecule drugs (200–500 g/mol). In contrast, the indole-containing analog (465.5 g/mol) may face challenges in membrane permeability due to its size .

Biological Activity

tert-butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate (CAS Number: 2168568-86-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its applications in pharmacology.

The molecular formula of this compound is C_{12}H_{20}N_{4}O_{2}, with a molecular weight of 254.33 g/mol. Its structure features a tert-butyl group attached to a carbamate moiety, which is further linked to an amino group and a pyrazole derivative.

Synthesis

The synthesis of this compound typically involves phase-transfer catalysis (PTC) techniques, utilizing reagents such as tetrabutyl ammonium bromide and potassium hydroxide. The process often employs alkylating agents like methyl sulfate in ethyl acetate as the solvent to yield the final product efficiently .

Research indicates that this compound may exhibit several biological activities, including:

  • Inhibition of Protein Kinases : Similar compounds have shown efficacy in inhibiting receptor tyrosine kinases, which are crucial in various signaling pathways related to cancer and inflammation .
  • Anti-inflammatory Properties : The compound's structure suggests potential interactions with inflammatory pathways, particularly through modulation of cytokine release .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds have exhibited antimicrobial properties, indicating that this compound may possess similar effects .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

StudyMethodFindings
Study 1THP-1 cell line assaysDemonstrated inhibition of IL-1β release in LPS-stimulated cells, suggesting anti-inflammatory effects.
Study 2Cytotoxicity assaysEvaluated using MTT assay; showed selective cytotoxicity at higher concentrations, indicating potential for targeted therapeutic applications .
Study 3Kinase inhibition assaysInvestigated against various kinases; results indicated moderate inhibitory activity against specific targets involved in tumorigenesis .

Case Study: Inhibition of NLRP3 Inflammasome

A notable case study highlighted the compound's potential role in inhibiting the NLRP3 inflammasome pathway. The study utilized differentiated THP-1 macrophages treated with LPS and ATP to activate the inflammasome. The results indicated that this compound significantly reduced pyroptosis and IL-1β release compared to control groups, supporting its role as a potential therapeutic agent in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for tert-butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate?

Methodological Answer: The compound is typically synthesized via a multi-step procedure involving:

Coupling Reactions : Reacting tert-butyl carbamate derivatives with pyrazole-containing intermediates. For example, a tert-butyl-protected amine is coupled with a pyrazole-methylpropan-2-yl intermediate using polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Deprotection : Removal of the Boc (tert-butoxycarbonyl) group using acidic conditions (e.g., HCl in dioxane) to yield the free amine intermediate .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from dichloromethane/hexane mixtures .

Q. Example Synthetic Protocol

StepReagents/ConditionsPurposeYield*
1THF, 80°C, 8hCoupling~81%
2HCl/dioxane, RT, 2hDeprotection85%
*Yields approximated from literature examples .

Q. How is the compound purified, and what analytical methods confirm its structure?

Methodological Answer:

  • Purification :
    • Column Chromatography : Silica gel with gradient elution (e.g., 30–50% ethyl acetate in hexane) .
    • Recrystallization : From dichloromethane/hexane or ethanol/water mixtures to isolate high-purity crystals .
  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure; 2D NMR (e.g., HSQC, HMBC) resolves pyrazole and carbamate connectivity .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
    • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch, carbamate) and ~3400 cm⁻¹ (N-H stretch) .

Q. What safety precautions are required during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for stereochemically complex derivatives?

Methodological Answer:

  • Chiral Resolution : Use enantiomerically pure starting materials (e.g., (R)- or (S)-isomers) or employ chiral HPLC post-synthesis .
  • Catalysis : Optimize reaction conditions with palladium catalysts (e.g., Suzuki coupling for pyrazole rings) or base selection (e.g., Cs₂CO₃ for improved solubility) .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to enhance reactivity of bulky intermediates .

Q. How to address contradictory NMR data in structural analysis?

Methodological Answer:

  • Dynamic Effects : Variable-temperature NMR to resolve rotational barriers (e.g., tert-butyl group rotation causing peak splitting) .
  • 2D NMR Experiments : Use NOESY to confirm spatial proximity of pyrazole and carbamate groups, or HSQC to assign ambiguous proton-carbon correlations .
  • X-ray Crystallography : Resolve absolute configuration if crystalline material is available .

Q. What role does this compound play in targeted protein degradation (e.g., PROTACs)?

Methodological Answer:

  • PROTAC Linkers : The tert-butyl carbamate group serves as a stabilizing moiety, while the pyrazole-methylpropan-2-yl chain acts as a linker to recruit E3 ubiquitin ligases .
  • Case Study : In Arvinas’ PROTAC platform, analogous carbamates are used to tether warhead molecules (e.g., ARV-110 for androgen receptor degradation) .

Q. How to mitigate solubility challenges during large-scale synthesis?

Methodological Answer:

  • Co-Solvent Systems : Use THF/water mixtures or ethanol/dichloromethane to dissolve hydrophobic intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity for poorly soluble reactants .
  • Salt Formation : Convert the free amine to a hydrochloride salt for improved aqueous solubility .

Q. What are the ecological disposal considerations for this compound?

Methodological Answer:

  • Waste Treatment : Incinerate at licensed facilities equipped to handle nitrogenous waste (prevents release of toxic byproducts like NOₓ) .
  • Biodegradability Testing : Conduct OECD 301F assays to assess aerobic degradation; no data currently available .

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